molecular formula C6H2ClF3OS B15222005 1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one

1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B15222005
M. Wt: 214.59 g/mol
InChI Key: LOQLYTIAOQIOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a thiophene ring substituted with a chlorine atom and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-chlorothiophene with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound’s trifluoromethyl ketone group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C6H2ClF3OS

Molecular Weight

214.59 g/mol

IUPAC Name

1-(2-chlorothiophen-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H2ClF3OS/c7-5-3(1-2-12-5)4(11)6(8,9)10/h1-2H

InChI Key

LOQLYTIAOQIOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.